![molecular formula C18H21N5O2S B5614552 N-benzyl-4-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B5614552.png)
N-benzyl-4-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting with basic sulfonamide structures and incorporating specific functional groups through reactions such as nucleophilic substitution, cycloaddition, or condensation. For instance, compounds with related structures have been synthesized through interactions with chlorosulfonic acid or via copper (I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition, demonstrating the versatility of sulfonamide chemistry in creating complex heterocyclic compounds (Rublova et al., 2017).
Molecular Structure Analysis
X-ray crystallography is a pivotal technique for determining the molecular structure of such compounds, revealing their crystalline form, molecular geometry, and intermolecular interactions. For example, related compounds have shown specific crystal structures and space groups, indicating the influence of molecular substitutions on the overall structural configuration (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of N-benzyl-4-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]benzenesulfonamide and its derivatives can be influenced by the presence of functional groups like the triazole ring, which participates in various chemical reactions including cycloadditions, nucleophilic substitutions, and electrophilic additions. Such functionalities enable the compound to interact with a range of reagents and catalysts, leading to diverse chemical transformations (Nikonov et al., 2021).
Physical Properties Analysis
The physical properties of compounds like N-benzyl-4-[5-(dimethylamino)-1-methyl-1H-1,2,4-triazol-3-yl]benzenesulfonamide, such as solubility, melting point, and crystalline form, are crucial for understanding their behavior in various environments and potential applications. These properties are often determined through analytical techniques including thermogravimetric analysis, differential scanning calorimetry, and solubility tests, providing insights into their stability, phase transitions, and compatibility with solvents (Mohamed-Ezzat et al., 2023).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards specific reagents, and stability under different conditions, are influenced by the compound’s molecular structure. Investigations into these properties involve spectroscopic analysis, reactivity studies, and computational modeling to predict behavior in chemical reactions and potential biological activities (Hashimoto et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-4-[5-(dimethylamino)-1-methyl-1,2,4-triazol-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-22(2)18-20-17(21-23(18)3)15-9-11-16(12-10-15)26(24,25)19-13-14-7-5-4-6-8-14/h4-12,19H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRCZFNPTNDWKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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